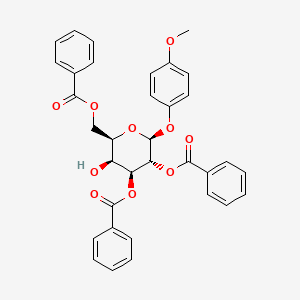
4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside is a chemical compound that belongs to the class of glycosides. It is characterized by the presence of a galactopyranoside moiety, which is a sugar derivative, and a methoxyphenyl group. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its unique structural properties.
Preparation Methods
The synthesis of 4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside typically involves multiple steps. One common method starts with 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, which is transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside and then into this compound . The reaction conditions often involve the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process.
Chemical Reactions Analysis
4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl groups can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include benzoyl chloride, pyridine, sodium borohydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: This compound is employed in studies related to carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: It is used in the production of various organic compounds and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a glycosyl donor in enzymatic reactions, facilitating the transfer of sugar moieties to acceptor molecules. This process is crucial in the formation of glycosidic bonds, which are essential for the structure and function of various biomolecules .
Comparison with Similar Compounds
4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside can be compared with other similar compounds, such as:
4-Methoxyphenyl 2,4,6-tri-o-benzyl-beta-d-galactopyranoside: This compound has benzyl groups instead of benzoyl groups, which can affect its reactivity and applications.
Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-galactopyranoside: This compound contains a thio group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O10/c1-39-25-17-19-26(20-18-25)41-34-30(44-33(38)24-15-9-4-10-16-24)29(43-32(37)23-13-7-3-8-14-23)28(35)27(42-34)21-40-31(36)22-11-5-2-6-12-22/h2-20,27-30,34-35H,21H2,1H3/t27-,28+,29+,30-,34-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUGZJSVWAZOTP-OQTLJYCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester](/img/structure/B7957203.png)
![3-[(dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate](/img/structure/B7957206.png)
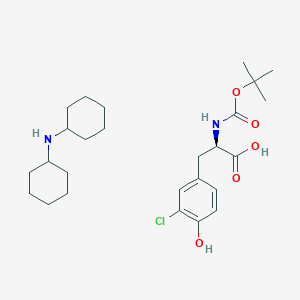
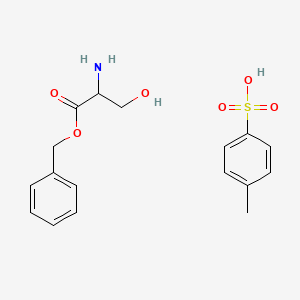
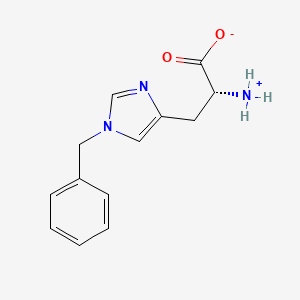
![(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride](/img/structure/B7957228.png)
![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-3H-purin-6-one](/img/structure/B7957239.png)
![1-(2-Aminobenzo[d]thiazol-4-yl)ethanone](/img/structure/B7957247.png)
![2-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7957255.png)
![2-[[2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetate](/img/structure/B7957260.png)
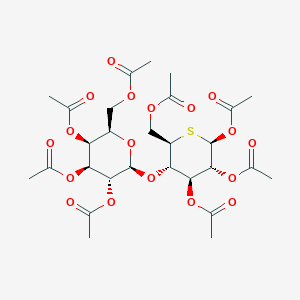
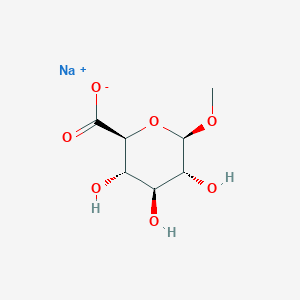
![2-Oxa-5-azabicyclo[2.2.1]heptane oxalate](/img/structure/B7957280.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7957295.png)
